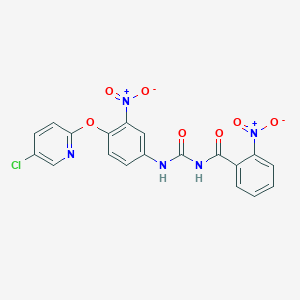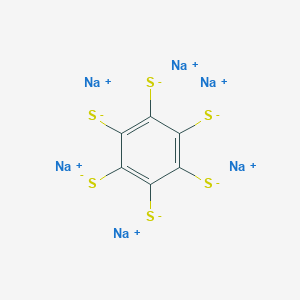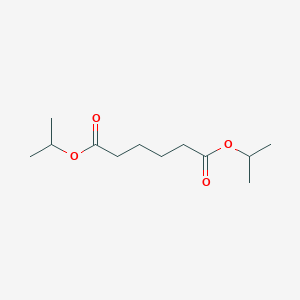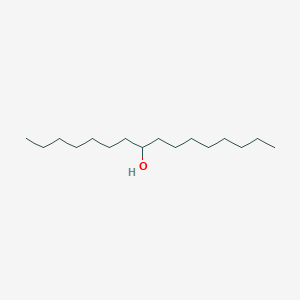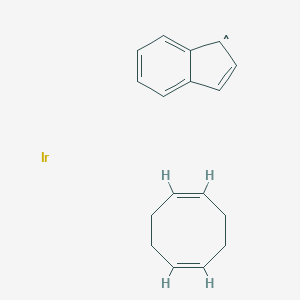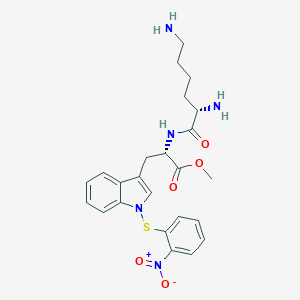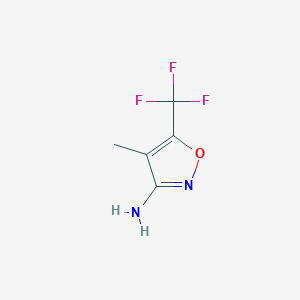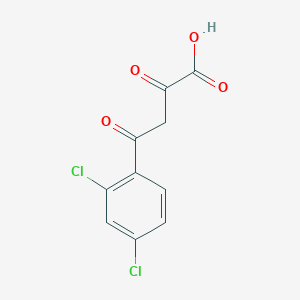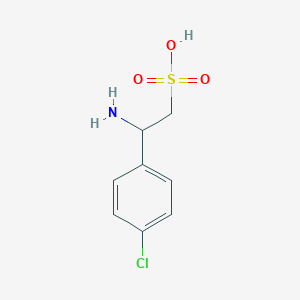
(Z)-3-(2-(2-(Diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-(2-(Diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate, commonly known as SERM (Selective Estrogen Receptor Modulator), is a chemical compound that binds to estrogen receptors in the human body. SERMs have a unique property of selectively activating or inhibiting the estrogen receptor, depending on the target tissue. This property makes SERMs a valuable tool in medical research for the treatment of various diseases.
Wirkmechanismus
SERMs work by binding to estrogen receptors in the target tissue. Depending on the tissue, SERMs can act as an agonist or antagonist. In breast tissue, SERMs act as an antagonist, blocking the effects of estrogen and reducing the risk of breast cancer. In bone tissue, SERMs act as an agonist, mimicking the effects of estrogen and promoting bone growth. In the cardiovascular system, SERMs act as an antagonist, reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
SERMs have a variety of biochemical and physiological effects on the human body. They can affect gene expression, cell proliferation, and apoptosis. SERMs can also affect lipid metabolism, blood pressure, and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
SERMs have several advantages for use in lab experiments. They are selective in their action, allowing researchers to study specific tissues and pathways. They also have a well-established safety profile and are widely available. However, SERMs also have limitations. They can have off-target effects, and their activity can vary depending on the target tissue and the individual.
Zukünftige Richtungen
There are several future directions for research on SERMs. One area of interest is the development of new SERMs with improved selectivity and efficacy. Another area of interest is the identification of new therapeutic applications for SERMs, such as in the treatment of neurodegenerative diseases. Additionally, research is needed to better understand the mechanisms of action of SERMs and their effects on the human body.
Synthesemethoden
The synthesis method of SERM involves the reaction of 4-phenyl-3-buten-2-one with 2-(diethylamino) ethyl 4-bromophenoxyacetate in the presence of a base, followed by the reaction with citric acid to form the citrate salt.
Wissenschaftliche Forschungsanwendungen
SERMs have been extensively studied for their potential therapeutic applications. They have been shown to be effective in the treatment of breast cancer, osteoporosis, and cardiovascular diseases. SERMs have also been investigated for their potential use in the treatment of Alzheimer's disease, endometrial cancer, and prostate cancer.
Eigenschaften
CAS-Nummer |
106063-68-7 |
|---|---|
Molekularformel |
C28H35NO10 |
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl]azanium |
InChI |
InChI=1S/C22H27NO3.C6H8O7/c1-4-23(5-2)15-16-25-20-13-9-10-14-21(20)26-22(18(3)24)17-19-11-7-6-8-12-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-14,17H,4-5,15-16H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b22-17-; |
InChI-Schlüssel |
HSHWEVSUIRIJLP-JJECXDOKSA-N |
Isomerische SMILES |
CC[NH+](CC)CCOC1=CC=CC=C1O/C(=C\C2=CC=CC=C2)/C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES |
CC[NH+](CC)CCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Kanonische SMILES |
CC[NH+](CC)CCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Synonyme |
3-BUTEN-2-ONE, 3-(2-(2-(DIETHYLAMINO)ETHOXY)PHENOXY)-4-PHENYL-, CITRAT E (1:1), ( |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




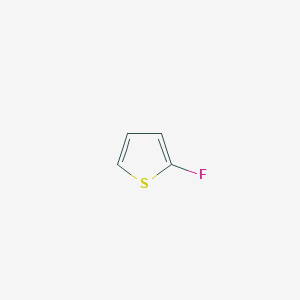
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
